molecular formula C11H13F2NO4S B1460141 4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858251-12-3

4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1460141
CAS No.: 1858251-12-3
M. Wt: 293.29 g/mol
InChI Key: JAVIGWLZYHIBAS-UHFFFAOYSA-N
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Description

4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. It is structurally characterized by the presence of a difluorophenyl group, a methylsulfonyl group, and a butanoic acid moiety. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3,4-difluoroaniline with methylsulfonyl chloride to form 3,4-difluorophenyl methyl sulfone. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the methylsulfonyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

4-(3,4-difluoro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S/c1-19(17,18)14(6-2-3-11(15)16)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVIGWLZYHIBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid

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